m-Terephthalanisidide

Description

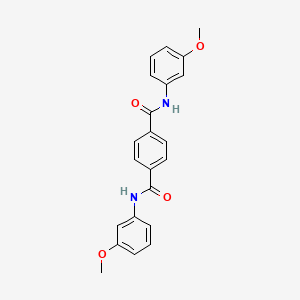

m-Terephthalanisidide (CAS 46-635-6) is an organic compound belonging to the terephthalamide family. It features a terephthalic acid backbone substituted with anisidide (methoxyphenyl) groups at the meta positions. The compound has a molecular weight of 284.400 g/mol and is structurally characterized by two methoxyphenylamide moieties attached to a central benzene ring .

Properties

IUPAC Name |

1-N,4-N-bis(3-methoxyphenyl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-27-19-7-3-5-17(13-19)23-21(25)15-9-11-16(12-10-15)22(26)24-18-6-4-8-20(14-18)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEAFZRBSOWUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20989626 | |

| Record name | N~1~,N~4~-Bis(3-methoxyphenyl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6957-81-9 | |

| Record name | m-Terephthalanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~4~-Bis(3-methoxyphenyl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Terephthalanisidide typically involves the reaction of terephthaloyl chloride with m-anisidine under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: m-Terephthalanisidide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups can be reduced to amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.

Major Products Formed:

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

m-Terephthalanisidide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of m-Terephthalanisidide involves its interaction with specific molecular targets. The methoxy groups and the terephthalanilide core play a crucial role in its binding to these targets. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Key structural analogues of m-Terephthalanisidide include:

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| This compound | 46-635-6 | 284.400 | Two meta-methoxyphenylamide groups |

| N,N'-Bis(o-methoxyphenyl)terephthalamide | 41-582-0 | 284.400 | Two ortho-methoxyphenylamide groups |

| N,N'-Diphenyl-terephthalamide | 7154-31-6 | 316.363 | Two phenylamide groups |

| Phthalic acid, ethyl 3-phenoxybenzyl ester | 32-361-5 | 284.400 | Ethyl-phenoxy ester substituents |

Key Observations :

- Isomerism : this compound and N,N'-Bis(o-methoxyphenyl)terephthalamide share the same molecular weight (284.400 g/mol) but differ in substituent positions (meta vs. ortho methoxy groups). This positional isomerism may influence solubility and crystallinity, as ortho-substituted compounds often exhibit steric hindrance .

- The absence of methoxy groups in the diphenyl analogue increases hydrophobicity, making it more suitable for non-polar matrices .

- Functional Group Diversity: Ethyl-phenoxy ester derivatives (e.g., CAS 32-361-5) share the same molecular weight but lack amide bonds, rendering them more hydrolytically stable than terephthalamides .

Analytical Differentiation

- Chromatographic Challenges : Compounds with identical molecular weights (e.g., this compound and its ortho isomer) require high-resolution techniques like RP-HPLC (reverse-phase high-performance liquid chromatography) for separation. Methods described for terbinafine analysis () could be adapted, leveraging slight polarity differences between meta and ortho substituents .

- Spectroscopic Identification : FT-IR and NMR would distinguish isomers via methoxy group coupling patterns (meta vs. ortho proton environments) .

Research Findings and Practical Implications

- Synthetic Feasibility : highlights that bulky diamines (e.g., carbazolyldiamine) require extended reaction times (3 days) for phosphazene formation. By analogy, this compound’s methoxy groups might similarly prolong synthesis steps compared to less hindered terephthalamides .

- Material Science Potential: The compound’s balanced polarity (from methoxy groups) and rigidity position it as a candidate for advanced materials, such as gas-separation membranes or thermally stable coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.